N-Triethoxysilylpropylquinineurethane
Overview
Description
N-Triethoxysilylpropylquinineurethane: is a complex organic compound with the molecular formula C30H45N3O6Si and a molar mass of 571.78 g/mol . This compound is notable for its unique structure, which combines the properties of quinine, a well-known antimalarial agent, with those of a silane coupling agent, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Triethoxysilylpropylquinineurethane typically involves the reaction of quinine with a silane coupling agent under controlled conditions. One common method includes the nucleophilic addition of quinine to a silane reagent, followed by urethane formation through the reaction with an isocyanate . The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-Triethoxysilylpropylquinineurethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinine derivatives.
Reduction: Reduction reactions can convert the quinine moiety into different reduced forms, potentially altering its biological activity.
Substitution: The silane group can participate in substitution reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinine N-oxide derivatives, while reduction can produce dihydroquinine compounds .
Scientific Research Applications
N-Triethoxysilylpropylquinineurethane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Investigated for its potential as a bioactive compound with antimalarial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials with enhanced mechanical and chemical properties
Mechanism of Action
The mechanism of action of N-Triethoxysilylpropylquinineurethane involves its interaction with molecular targets such as enzymes and receptors. The quinine moiety is known to interfere with the heme detoxification pathway in malaria parasites, leading to their death. Additionally, the silane group can enhance the compound’s binding to surfaces, making it useful in material science applications .
Comparison with Similar Compounds
N-Triethoxysilylpropylquinine: Similar structure but lacks the urethane group.
N-Triethoxysilylpropylurea: Contains a urea group instead of the quinine moiety.
Quinine: The parent compound, widely known for its antimalarial properties
Uniqueness: N-Triethoxysilylpropylquinineurethane is unique due to its combination of quinine and silane functionalities, which confer both biological activity and material-binding properties. This dual functionality makes it particularly valuable in applications requiring both bioactivity and surface modification .
Properties
IUPAC Name |
[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] N-(3-triethoxysilylpropyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N3O6Si/c1-6-22-21-33-17-14-23(22)19-28(33)29(25-13-16-31-27-12-11-24(35-5)20-26(25)27)39-30(34)32-15-10-18-40(36-7-2,37-8-3)38-9-4/h6,11-13,16,20,22-23,28-29H,1,7-10,14-15,17-19,21H2,2-5H3,(H,32,34)/t22-,23-,28-,29+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUSDOAPKSTTEF-VHRRBUMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCNC(=O)O[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N3O6Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601134842 | |
Record name | Cinchonan-9-ol, 6′-methoxy-, 9-[N-[3-(triethoxysilyl)propyl]]carbamate, (8α,9R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601134842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200946-85-6 | |
Record name | Cinchonan-9-ol, 6′-methoxy-, 9-[N-[3-(triethoxysilyl)propyl]]carbamate, (8α,9R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200946-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinchonan-9-ol, 6′-methoxy-, 9-[N-[3-(triethoxysilyl)propyl]]carbamate, (8α,9R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601134842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Triethoxysilylpropylquinineurethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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